molecular formula C8H9NO B011744 2,3-Dihydro-benzofuran-3-ylamine CAS No. 109926-35-4

2,3-Dihydro-benzofuran-3-ylamine

Cat. No. B011744
M. Wt: 135.16 g/mol
InChI Key: PLCGAGSBVAGXMP-UHFFFAOYSA-N
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Description

2,3-Dihydro-benzofuran-3-ylamine is a compound of interest in synthetic organic chemistry, particularly for its potential applications in creating biologically active molecules and materials with unique photophysical properties. The research focuses on the synthesis, structural characterization, and evaluation of its properties and reactivity.

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies, including gold(III)-catalyzed tandem reactions and palladium-catalyzed processes. For instance, Liu et al. (2010) developed a highly regioselective protocol for synthesizing 3-carbonylated benzofuran derivatives using gold(III)-catalyzed reactions, which showcases the versatility of benzofuran synthesis (Liu, Qian, Lou, & Xu, 2010). Gabriele et al. (2007) also explored a synthesis method for 2-benzofuran-2-ylacetamides through sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, highlighting the compound's synthetic accessibility (Gabriele, Mancuso, Salerno, & Costa, 2007).

Molecular Structure Analysis

The molecular structure and conformation of benzofuran derivatives have been studied using various spectroscopic methods and crystallography. Then et al. (2017) conducted a study on benzofuran compounds, elucidating their crystal structure and molecular conformation through X-ray diffraction and Hirshfeld surface analysis, which demonstrated the compound's geometrical and intermolecular characteristics (Then, Kumar, Kwong, Mah, Loh, Quah, Win, & Chandraju, 2017).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including [3+2] couplings, which have been utilized to synthesize complex structures such as 3-thioether-substituted dihydrofuro[2,3-b]benzofurans, as demonstrated by Qiu et al. (2023). This showcases the compound's reactivity and potential for generating diverse molecular architectures (Qiu, Wang, Zhao, Zeng, Zhang, Zhu, Zhang, & Shao, 2023).

Physical Properties Analysis

The physical properties, including photophysical characteristics, of benzofuran derivatives, are of great interest. Galvani et al. (2017) reported on the synthesis and photophysical study of 3-(benzofuran-2-yl)-2H-coumarins, highlighting the influence of structural modifications on their optical properties (Galvani, Reddy, Beauvineau, Ghermani, Mahuteau-Betzer, Alami, & Messaoudi, 2017).

Chemical Properties Analysis

Investigations into the chemical properties of benzofuran derivatives, such as their antimicrobial and antioxidant activities, have been conducted. Rangaswamy et al. (2017) synthesized a new class of benzofuran-pyrazole scaffolds and evaluated their antimicrobial and antioxidant activities, indicating the compound's potential in medicinal chemistry applications (Rangaswamy, Kumar, Harini, & Naik, 2017).

Safety And Hazards

  • MSDS : Link

properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCGAGSBVAGXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911400
Record name 2,3-Dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-benzofuran-3-ylamine

CAS RN

109926-35-4
Record name 2,3-Dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of benzofuran-3(2H)-one oxime (1.0 g, obtained from commercially available benzofuran-3(2H)-one via the procedure outlined for the synthesis of 4-fluorobenzofuran-3(2H)-one oxime from 4-fluorobenzofuran-3(2H)-one) in 50 mL MeOH, 10% Palladium on active carbon (0.1 g) was added. The mixture was evacuated then filled with H2 three times. Finally the oxime was reduced under a H2 balloon for 24 hours. The mixture was filtered through a pad of celite, and the cake was washed with MeOH twice. After removing the solvents under vacuum, 0.99 g brown-yellow residue was obtained as the desired amine. 1H NMR (300 MHz, CDCl3): δ 7.32 (d, 1H), 7.19 (t, 1H), 6.94 (t, 1H), 6.82 (d, 1H), 4.5-4.7 (m, 1H), 4.64 (s, 1H), 4.1-4.2 (m, 1H).
Name
4-fluorobenzofuran-3(2H)-one oxime
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
50 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Lorthiois, J Roache, D Barnes-Seeman… - Journal of medicinal …, 2020 - ACS Publications
The serine protease factor XI (FXI) is a prominent drug target as it holds promise to deliver efficacious anticoagulation without an enhanced risk of major bleeds. Several efforts have …
Number of citations: 15 pubs.acs.org

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